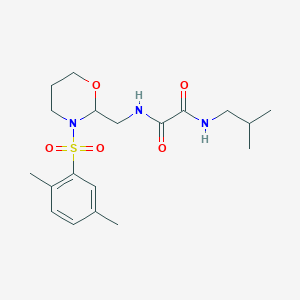

N,N-二丁基丁酰胺;2-羟基-2-(4-羟基-1-苯并噻吩-7-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound involves complex organic structures, likely related to pharmacological research and chemical synthesis. Its components suggest it may have applications in materials science, medicinal chemistry, and organic synthesis, focusing on understanding its synthesis pathways, molecular structure, chemical and physical properties, excluding its drug usage, dosages, and side effects.

Synthesis Analysis

The synthesis of similar compounds often involves multistep chemical reactions, including acylation, esterification, and the use of catalysts to achieve desired structural features. For instance, the synthesis of benzothiazoles, a component of the compound, might involve catalytic reactions and specific conditions to introduce various functional groups or to construct the benzothiazole core itself. Such processes highlight the complexity and precision required in organic synthesis to obtain compounds with specific properties and functionalities (Chua et al., 1999).

科学研究应用

氧化产物和致癌活性

- 致癌芳香基乙羟肟酸: 某些致癌性芳香基乙羟肟酸,包括各种胺和酰胺的N-羟基-N-乙酰衍生物,被氧化形成自由亚硝基自由基。这些自由基发生歧化反应产生N-乙酰氧基-N-乙酰氨基芳烃和亚硝基芳烃,与某些芳香胺和酰胺的致癌活性相关(Bartsch, Miller, & Miller, 1972)。

合成和镇痛活性

- 1-苯并呋喃和1-苯并噻吩的合成: 合成2-苯甲酰-和2-(吡啶基甲酰)-1-苯并噻吩-3-胺表明创造具有显著镇痛活性化合物的潜力(Rádl, Hezký, Konvička, & Krejci, 2000)。

抗肿瘤药物

- 抗肿瘤2-(4-氨基苯基)苯并噻唑: 2-(4-氨基苯基)苯并噻唑的环取代衍生物正在开发为抗肿瘤药物。其中一种衍生物已进入1期临床试验。这些胺被激活为羟胺并代谢为酯,形成对细胞损伤负责的亚硝基离子(Zhang et al., 2013)。

酶催化合成

- 1-苯并噻吩-2-胺的合成: 酶催化合成1-苯并噻吩-2-胺,与选择性雌激素受体调节剂如Raloxifene及其类似物的合成相关,说明这些化合物在药物化学中的应用(Petrov, Popova, & Androsov, 2015)。

抗微生物活性

- 1,4-苯并噻嗪衍生物: 合成(3-氧代-3,4-二氢-2H-1,4-苯并噻嗪-2-基)乙酸及其衍生物显示对各种细菌和真菌菌株的抗微生物活性(Kalekar, Bhat, & Koli, 2011)。

荧光变色和传感

- ESIPT荧光变色: 设计磺酸基取代的2-(2′-羟基苯基)苯并噻唑作为固态ESIPT(激发态分子内质子转移)荧光变色分子,展示其作为传感器对生物重要分子如氨和组胺的潜力(Nakane et al., 2018)。

抗菌和抗真菌活性

- 席夫碱基化合物: 合成含有2-羟基-4-十五烷基苯甲醛基团的新型席夫碱基化合物显示出抗菌和抗真菌活性,表明在对抗微生物感染方面具有潜在应用(Naganagowda, Meijboom, & Petsom, 2014)。

属性

IUPAC Name |

N,N-dibutylbutan-1-amine;2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.C10H8O4S/c1-4-7-10-13(11-8-5-2)12-9-6-3;11-7-2-1-6(8(12)10(13)14)9-5(7)3-4-15-9/h4-12H2,1-3H3;1-4,8,11-12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXFFAZLHDTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC.C1=CC(=C2C=CSC2=C1C(C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)